N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic organic compound featuring a benzamide core substituted with a pyrazole group at the 3-position and a 1,2,4-oxadiazole moiety linked to a 5-methylisoxazole ring. However, the provided evidence lacks explicit pharmacological or synthetic data for this compound, necessitating a focus on structural and physicochemical comparisons with analogs.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-11-8-14(21-25-11)16-20-15(26-22-16)10-18-17(24)12-4-2-5-13(9-12)23-7-3-6-19-23/h2-9H,10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCQLDAWSZYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics contribute to a range of biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of approximately 298.302 g/mol. The structure includes an isoxazole ring, an oxadiazole ring, and a pyrazole moiety, which are known for their diverse biological properties.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. The presence of multiple functional groups allows for various non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which can modulate the activity of these targets .
Biological Activities
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly through the modulation of apoptotic pathways and inhibition of cell proliferation in various cancer cell lines .
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating effectiveness against several bacterial and fungal strains. This is consistent with findings that pyrazole derivatives often exhibit significant antifungal and antibacterial activities .
- Anti-inflammatory Effects : Compounds containing isoxazole and oxadiazole rings have been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Anticancer Studies
One study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (MCF7 and MDA-MB-231). Results indicated that certain derivatives exhibited IC50 values as low as 39.70 µM, suggesting potent antiproliferative activity that warrants further investigation into their mechanisms .
Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against Mythimna separate and Helicoverpa armigera. The results demonstrated significant insecticidal activity at concentrations around 500 mg/L. Additionally, some compounds showed promising antifungal activity against Pyricularia oryae, with inhibition rates reaching up to 77.8% .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common scaffold with derivatives reported in and , which differ in substituents on the pyrazole and benzamide groups. Key comparisons are summarized below:
Structural and Molecular Comparisons
*Note: The molecular formula and weight for the target compound are estimated based on structural similarity to analogs in and .
Physicochemical and Functional Implications
The trifluoro-methoxy group in ’s compound enhances lipophilicity and metabolic stability compared to the target compound’s unsubstituted benzamide .
Steric and Electronic Modifications: The methylthio group in ’s compound (-SMe) is bulkier and more electron-rich than the target compound’s pyrazole substituent, which may influence binding interactions in biological targets .
Molecular Weight Trends :
- The target compound’s estimated molecular weight (~354 g/mol) falls between the analogs in (329 g/mol) and 5 (381 g/mol), reflecting substituent-driven variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
